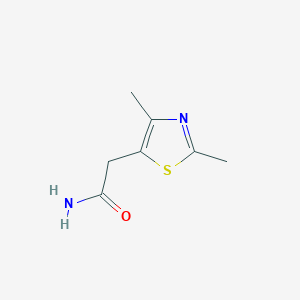
N-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylethanesulfonamide (N-PEA) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been found to have a wide range of applications in various fields of research.
作用机制
N-phenylethanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from converting carbon dioxide to bicarbonate ions, which are essential for maintaining the pH of tissues and organs.
Biochemical and Physiological Effects:
N-phenylethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which makes it a potential treatment for glaucoma. It has also been found to have anticonvulsant effects, which make it a potential treatment for epilepsy. Additionally, N-phenylethanesulfonamide has been found to have anticancer properties, making it a potential treatment for various types of cancer.
实验室实验的优点和局限性
N-phenylethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through recrystallization. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of N-phenylethanesulfonamide is that it can be toxic in high doses, which requires careful handling in lab experiments.
未来方向
There are several future directions for research on N-phenylethanesulfonamide. One potential area of research is the development of N-phenylethanesulfonamide derivatives that have improved pharmacological properties. Another potential area of research is the investigation of the role of N-phenylethanesulfonamide in various diseases, such as cancer and epilepsy. Additionally, the development of new methods for synthesizing N-phenylethanesulfonamide could lead to improved yields and purity.
Conclusion:
N-phenylethanesulfonamide is a sulfonamide derivative that has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Its unique properties have made it a potential treatment for various diseases such as glaucoma, epilepsy, and cancer. However, careful handling is required due to its toxicity in high doses. Future research on N-phenylethanesulfonamide could lead to the development of new treatments for various diseases and improved methods for synthesizing this compound.
合成方法
The synthesis of N-phenylethanesulfonamide involves the reaction of aniline with ethanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
N-phenylethanesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH of various tissues and organs in the body. Inhibition of these enzymes has been found to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
属性
CAS 编号 |
2225-19-6 |
|---|---|
产品名称 |
N-phenylethanesulfonamide |
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC 名称 |
N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI 键 |
IQVSWLPEOQMCQD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
规范 SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



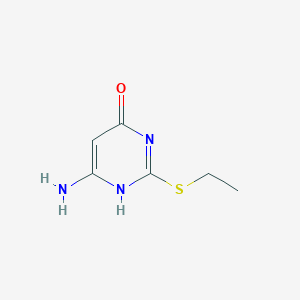
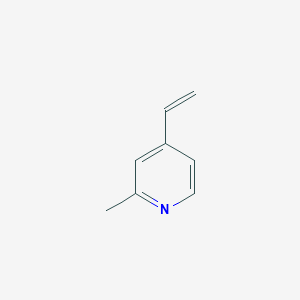
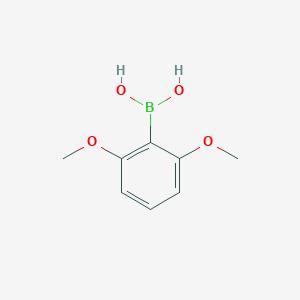

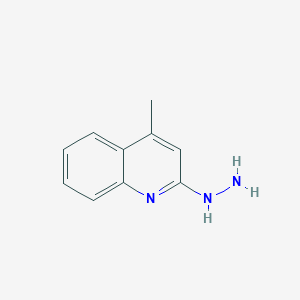
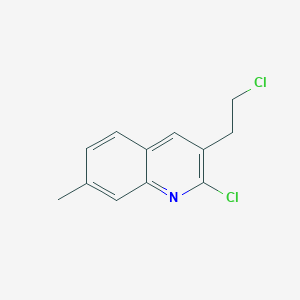



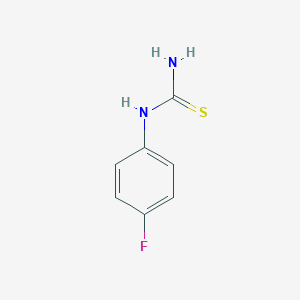


![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
